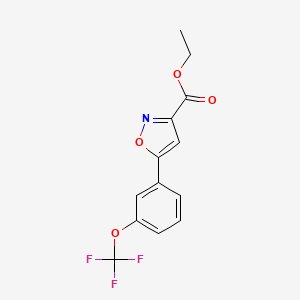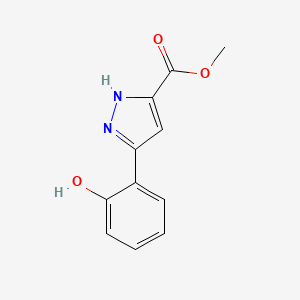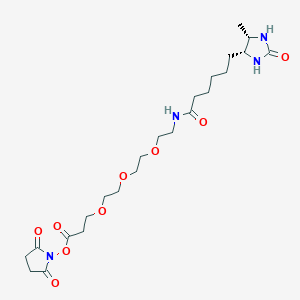
Desthiobiotin-PEG3-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desthiobiotin-PEG3-NHS ester is a compound that combines desthiobiotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin . This compound is widely used in biochemical and molecular biology applications, particularly for labeling and purification of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desthiobiotin-PEG3-NHS ester involves the reaction of desthiobiotin with PEG and NHS ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The NHS ester reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Desthiobiotin-PEG3-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling proteins and other biomolecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, buffers, and organic solvents such as DMSO and DMF . The reactions typically occur at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates of desthiobiotin and the target molecule. These conjugates retain the binding properties of desthiobiotin, allowing for efficient purification and labeling .
Applications De Recherche Scientifique
Desthiobiotin-PEG3-NHS ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Desthiobiotin-PEG3-NHS ester involves the formation of stable amide bonds with primary amines on target molecules. The desthiobiotin moiety binds to streptavidin with high specificity, allowing for efficient capture and release of labeled molecules under mild conditions . This property is particularly useful in affinity purification and labeling applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG3-NHS ester: Similar to Desthiobiotin-PEG3-NHS ester but with a biotin moiety instead of desthiobiotin.
Sulfo-NHS-Biotin: A water-soluble variant of biotin-NHS ester used for labeling proteins in aqueous solutions.
Uniqueness
This compound is unique due to its sulfur-free desthiobiotin moiety, which allows for easier elution from streptavidin compared to biotin . This property makes it particularly useful for applications requiring gentle elution conditions, such as protein purification and labeling .
Propriétés
Formule moléculaire |
C23H38N4O9 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H38N4O9/c1-17-18(26-23(32)25-17)5-3-2-4-6-19(28)24-10-12-34-14-16-35-15-13-33-11-9-22(31)36-27-20(29)7-8-21(27)30/h17-18H,2-16H2,1H3,(H,24,28)(H2,25,26,32)/t17-,18+/m0/s1 |
Clé InChI |
JWHMGEZINQQWSX-ZWKOTPCHSA-N |
SMILES isomérique |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
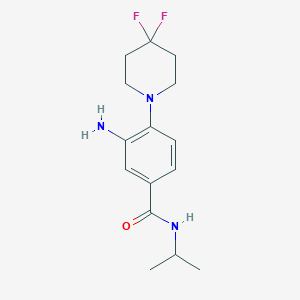
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
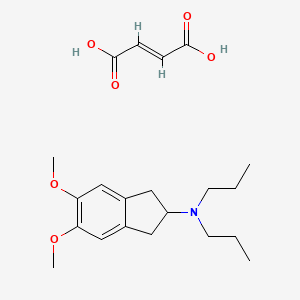
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)

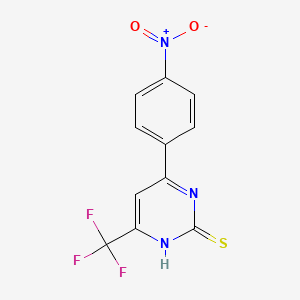
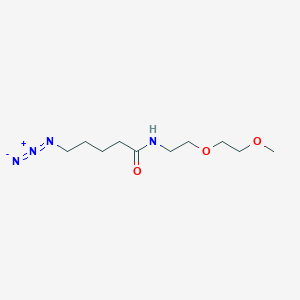
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

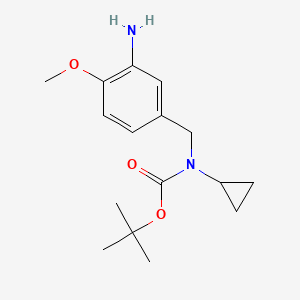
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
